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Introduction

Graft-versus-host disease (GVHD) remains a significant cause of morbidity and non-relapse
mortality following allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] This
complex immunological disorder arises when donor T cells recognize recipient tissues as
foreign and mount an inflammatory attack.[3] The pathogenesis of acute GVHD (aGVHD)
involves the dysregulation of inflammatory cytokine and chemokine signaling, a process heavily
mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT)
pathway.[1][4] Consequently, targeting this pathway has emerged as a promising therapeutic
strategy.[5][6] Itacitinib (INCB039110) is a potent and selective inhibitor of JAK1, which
theoretically offers a more targeted approach to modulating the immune response in GVHD
with a potentially favorable safety profile compared to less selective JAK inhibitors.[1][4][5][6]
This document provides a technical guide to the initial preclinical and clinical studies of itacitinib
in the context of GVHD.

Mechanism of Action: Selective JAK1 Inhibition

The JAK family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for
transducing signals from cytokine and growth factor receptors to the nucleus, thereby
regulating immune cell activation, proliferation, and differentiation.[3][4] In GVHD, pro-
inflammatory cytokines such as interferon-gamma (IFNy), interleukin-2 (IL-2), and IL-6 play a
central role in the activation and trafficking of donor T cells to target organs.[4][7] The signaling
of these cytokines is dependent on JAK1.[4][7]
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Itacitinib selectively inhibits JAK1, which in turn blocks the phosphorylation and activation of
STAT proteins (Signal Transducer and Activator of Transcription).[4][8] This disruption of the
JAK/STAT signaling cascade hampers the production of inflammatory cytokines and reduces
the differentiation, proliferation, and trafficking of T cells implicated in the pathophysiology of
aGVHD.[1][8] The selectivity for JAK1 over JAK2 is hypothesized to mitigate some of the
hematologic toxicities, such as cytopenias, that can be associated with dual JAK1/2 inhibitors.
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Caption: Itacitinib's inhibition of the JAK/STAT signaling pathway.

Preclinical Studies

Initial investigations in animal models provided the foundational rationale for exploring itacitinib
in human GVHD.

Murine Models of aGVHD

In a major histocompatibility complex (MHC)-mismatched mouse model of aGVHD, itacitinib
demonstrated significant efficacy.[1][8] Both prophylactic (starting day -3) and therapeutic
(starting day +14) dosing regimens effectively reduced weight loss and improved GVHD clinical
scores compared to vehicle controls.[1][8] Importantly, itacitinib treatment did not impair donor
cell engraftment.[8] Mechanistically, itacitinib administration led to a significant reduction in the
inflammatory cytokine milieu and decreased infiltration of CD4+ and CD8+ T cells into the
colon, a primary target organ of GVHD.[8] Furthermore, these studies showed that itacitinib
preserved the beneficial graft-versus-leukemia (GVL) effect.[8]

Xenogeneic GVHD (xGVHD) Models

The efficacy of itacitinib was also assessed in a xGVHD model where human peripheral blood
mononuclear cells (hPBMCs) were injected into immunodeficient NSG mice.[3] Mice treated
with itacitinib (approximately 120 mg/kg, twice daily) exhibited significantly longer survival
compared to control mice (median 45 vs. 33 days).[3] This survival benefit was associated with
lower absolute numbers of human CD4+ and CD8+ T cells and higher frequencies of human
regulatory T cells (Tregs).[3]

Preclinical Experimental Protocol Summary

e Animal Models:

o Allogeneic: MHC-mismatched model using BALB/c (H-2Kd) recipient mice and C57BL/6
(H-2Kb) donor splenocytes and T-cell depleted bone marrow.[8]

o Xenogeneic: NSG mice injected intravenously with 20 x 10"6 hPBMCs.[3]
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e Drug Administration: Itacitinib was administered orally by force-feeding, typically twice daily,
with doses ranging from 60 mg/kg to 120 mg/kg.[3][8]

e Assessments:

o Efficacy: GVHD clinical scores (assessing weight loss, posture, activity, fur texture, and
skin integrity), survival, and donor cell engraftment (analyzed by flow cytometry).[3][8]

o Pharmacodynamics: Quantification of inflammatory cytokines in blood and colon tissue by
multiplex analysis and assessment of JAK/STAT pathway inhibition via
immunohistochemical staining for phospho-STAT3 in colon tissue and infiltrating T-cells.[8]

o Cellular Analysis: Monitoring of human T-cell engraftment and subtypes (CD4+, CD8+,
Tregs) in peripheral blood.[3]

Clinical Studies

Building on promising preclinical data, a series of clinical trials were initiated to evaluate the
safety and efficacy of itacitinib in patients with GVHD.

Phase 1 Study (NCT02614612)

The first prospective study of itacitinib in GVHD was an open-label, Phase 1 trial involving 29
patients with either treatment-naive or steroid-refractory aGVHD.[1][2]

o Experimental Protocol:

o Design: Patients were randomized 1:1 to receive either 200 mg or 300 mg of itacitinib
once daily, in combination with corticosteroids.[1][2] The primary endpoint was safety and
tolerability, with the Day 28 overall response rate (ORR) as the main secondary endpoint.

[1](2]

o Patient Population: Adults (=18 years) who developed grade IIB to IVD aGVHD after their
first allo-HSCT.[2] The study included both patients with no prior systemic GVHD therapy
and those whose disease progressed or did not improve after standard corticosteroid

treatment.[2]
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e Results: Itacitinib was generally well-tolerated.[1] The most common adverse events were
diarrhea (48.3%) and anemia (38%).[1][2] Encouraging efficacy was observed, with a Day 28
ORR of 78.6% in the 200 mg group and 66.7% in the 300 mg group.[1][2] Notably, responses
were seen in both treatment-naive (75.0% ORR) and steroid-refractory (70.6% ORR)
patients.[1]

Phase 3 Study: GRAVITAS-301 (NCT03139604)

This pivotal, randomized, double-blind, placebo-controlled Phase 3 study evaluated itacitinib as
a first-line treatment for aGVHD in combination with corticosteroids.[9][10][11]

o Experimental Protocol:

o Design: 439 patients were randomized 1:1 to receive either itacitinib (200 mg once daily)
plus corticosteroids or a placebo plus corticosteroids.[10][11] Randomization was stratified
by GVHD risk status.[10]

o Endpoints: The primary endpoint was the ORR at Day 28.[9][10] The key secondary
endpoint was non-relapse mortality (NRM) at 6 months.[9][10]
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Caption: Experimental workflow for the GRAVITAS-301 Phase 3 trial.
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e Results: The study did not meet its primary endpoint. The ORR at Day 28 was 74.0% for the
itacitinib group compared to 66.4% for the placebo group, a difference that was not
statistically significant (p=0.08).[9][11] There was also no significant difference in the key
secondary endpoint of 6-month NRM between the two arms.[9] The safety profile was
consistent with previous studies, with thrombocytopenia and anemia being the most common
adverse events.[9]

GVHD Prophylaxis Study (NCT03755414)

A single-arm, open-label study evaluated the addition of itacitinib to a standard GVHD
prophylaxis regimen in 42 patients undergoing haploidentical HCT (haplo-HCT).[7][12]

o Experimental Protocol:

o Design: Patients received itacitinib 200 mg daily from day -3 through day +100 or +180, in
combination with standard prophylaxis (tacrolimus, mycophenolate mofetil, and post-
transplant cyclophosphamide).[7][12]

o Endpoints: The study evaluated safety and efficacy, focusing on rates of cytokine release
syndrome (CRS), aGVHD, and chronic GVHD (cGVHD).[7]

e Results: The addition of itacitinib was well-tolerated and did not impair engraftment.[7][12]
The regimen resulted in very low rates of severe complications.[7]

o No patients developed grade 3-4 aGVHD.[7][12]

[e]

The cumulative incidence of grade 2 aGVHD at day +100 was 21.9%.[7][12]

o

The 1-year cumulative incidence of moderate to severe cGVHD was only 5%.[7]

[¢]

All cases of CRS were low grade (78% grade 1, 22% grade 0).[7][12]

o

The study reported encouraging rates of GVHD-free, relapse-free survival (GRFS) and
overall survival (0S).[7]

Itacitinib Monotherapy for Low-Risk aGVHD
(NCT03846479)
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A Phase 2 multicenter trial compared itacitinib monotherapy to standard systemic
corticosteroids (SCS) in patients identified as having low-risk aGVHD.[6]

» Experimental Protocol:

o Design: 70 patients with low-risk aGVHD were treated with itacitinib 200 mg daily for 28
days.[6] Their outcomes were compared to a matched control group of 140 patients
treated with SCS.[6]

o Endpoints: Response rates at day 7 and day 28, incidence of serious infections, and
survival outcomes.[6]

o Results: Itacitinib demonstrated rapid and effective control of GVHD.[6]

o A higher proportion of patients responded to itacitinib within 7 days compared to SCS
(81% vs. 66%, p=0.02).[6]

o Day 28 response rates were similarly high and not significantly different between the
groups (89% for itacitinib vs. 86% for SCS).[4][6]

o Crucially, patients treated with itacitinib had significantly fewer serious infections within 90
days (27% vs. 42%, p=0.04), primarily due to fewer viral and fungal infections.[6]

Data Presentation
Table 1: Efficacy of Itacitinib in Acute GVHD - Clinical
Trial Results
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itacitinib
(p=0.04)

Table 2: Itacitinib for GVHD Prophylaxis in Haplo-HCT

(NCT03755414)
Endpoint Result (N=42) Citation(s)
Grade 3-4 aGVHD by Day
0% [71[12]
+180
Cumulative Incidence of Grade
21.9% [71[12]
2 aGVHD at Day +100
1-Year Cumulative Incidence
5% [7]
of Moderate/Severe cGVHD
Grade =2 Cytokine Release
0% [71[12]
Syndrome (CRS)
1-Year Overall Survival (OS) 80% [7]
2-Year Cumulative Incidence
14% [7]
of Relapse
Non-Relapse Mortality (NRM
p y ( ) 8% 7]
at Day +180
Conclusion

The initial studies of the selective JAK1 inhibitor itacitinib have demonstrated clear biological
activity in the context of graft-versus-host disease. Preclinical models established a strong
rationale for its use, showing efficacy in mitigating GVHD while preserving the GVL effect.[8] In
clinical trials, itacitinib has shown promise, particularly in the prophylaxis setting where its
addition to standard regimens led to remarkably low rates of severe acute and chronic GVHD.
[7]1[12] As a monotherapy for low-risk aGVHD, itacitinib was as effective as corticosteroids but
with a significantly lower risk of serious infections.[6] However, in the setting of first-line
treatment for unselected aGVHD, the addition of itacitinib to corticosteroids in the GRAVITAS-
301 trial did not result in a statistically significant improvement in response rates.[9][11] These
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findings suggest that the optimal role for itacitinib may be in specific patient populations, such
as in prophylaxis or for steroid-sparing approaches in low-risk disease, warranting further
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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versus-host-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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